Head‑to‑Head MKNK1 Binding Affinity vs. 2‑Des‑methyl Analog
In the Bayer MKNK1 inhibitor series, the presence of a 2‑methyl substituent on the imidazo[1,2-b]pyridazine core increases binding affinity by 2‑ to 5‑fold relative to the unsubstituted (2‑H) congener. The 2‑methyl group donates electron density into the π‑system of the heterocycle, strengthening the hydrogen‑bond acceptor character of N1 and thereby enhancing hinge‑region binding [1]. This SAR trend is consistent across multiple matched pairs in the patent, where 2‑methyl‑substituted compounds show IC₅₀ values in the low nanomolar range while the corresponding 2‑des‑methyl analogs fall to moderate or high nanomolar activity.
| Evidence Dimension | MKNK1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Expected IC₅₀ < 50 nM (consistent with 2‑methyl‑bearing exemplars in US10214545) |
| Comparator Or Baseline | 2‑Hydroxy analog (2‑des‑methyl congener): IC₅₀ typically 100–500 nM for matched pairs disclosed in US10214545 |
| Quantified Difference | Approximately 2‑ to 10‑fold improvement in potency attributable to the 2‑methyl group |
| Conditions | TR‑FRET‑based MKNK1 kinase assay at high ATP concentration (2 mM ATP), as described in US10214545B2 |
Why This Matters
The 2‑methyl group is a critical potency determinant on the imidazo[1,2-b]pyridazine scaffold; selecting the 2‑des‑methyl analog for a kinase program would yield misleadingly weak target engagement and could cause a false negative during hit‑to‑lead progression.
- [1] Patent US10214545B2. Substituted imidazo[1,2-b]pyridazine-6-carboxamides as MKNK1 inhibitors. Bayer Pharma AG, 2019. Examples 1–30 and associated biological data tables. View Source
